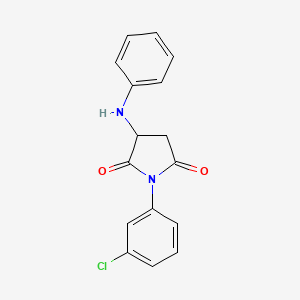![molecular formula C13H11NO3S2 B10811284 5-Benzo[1,3]dioxol-5-ylmethylene-3-ethyl-2-thioxo-thiazolidin-4-one](/img/structure/B10811284.png)
5-Benzo[1,3]dioxol-5-ylmethylene-3-ethyl-2-thioxo-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzo[1,3]dioxol-5-ylmethylene-3-ethyl-2-thioxo-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with other functional groups, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzo[1,3]dioxol-5-ylmethylene-3-ethyl-2-thioxo-thiazolidin-4-one typically involves the condensation of 5-benzo[1,3]dioxol-5-ylmethylene with 3-ethyl-2-thioxo-thiazolidin-4-one. This reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the thiazolidinone ring. Common reagents used in this synthesis include:
Aldehydes or ketones: These provide the benzo[1,3]dioxole moiety.
Thioamides or thioureas: These contribute the thioxo-thiazolidinone structure.
Catalysts: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide are used to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as:
Continuous flow synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Microwave-assisted synthesis: This technique can accelerate the reaction process and enhance product purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzo[1,3]dioxol-5-ylmethylene-3-ethyl-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzo[1,3]dioxole or thiazolidinone rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions include:
Sulfoxides and sulfones: From oxidation reactions.
Thiols and thioethers: From reduction reactions.
Substituted thiazolidinones: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 5-Benzo[1,3]dioxol-5-ylmethylene-3-ethyl-2-thioxo-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential in various bioassays. It can act as an enzyme inhibitor or a ligand for receptor studies, making it valuable in biochemical research.
Medicine
In medicine, this compound is investigated for its pharmacological properties
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Benzo[1,3]dioxol-5-ylmethylene-3-ethyl-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include:
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate interaction.
Receptor modulation: It can act as an agonist or antagonist at receptor sites, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzo[1,3]dioxol-5-ylmethylene-3-methyl-2-thioxo-thiazolidin-4-one
- 5-Benzo[1,3]dioxol-5-ylmethylene-3-cyclohexyl-2-thioxo-thiazolidin-4-one
- 5-Benzo[1,3]dioxol-5-ylmethylene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one
Uniqueness
Compared to similar compounds, 5-Benzo[1,3]dioxol-5-ylmethylene-3-ethyl-2-thioxo-thiazolidin-4-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H11NO3S2 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H11NO3S2/c1-2-14-12(15)11(19-13(14)18)6-8-3-4-9-10(5-8)17-7-16-9/h3-6H,2,7H2,1H3/b11-6- |
InChI Key |
UWAJFPFIPIAGLR-WDZFZDKYSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-Chloropyridin-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butanamide](/img/structure/B10811216.png)
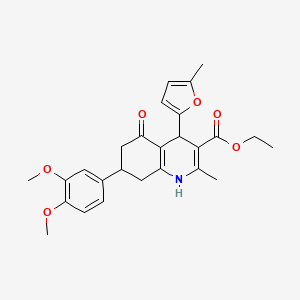
![4-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B10811243.png)
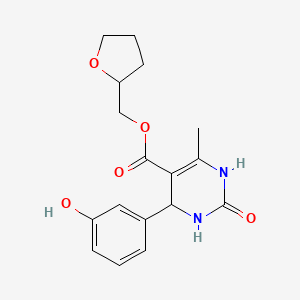
![(4E)-4-{[(2-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}ethyl)amino]methylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10811256.png)
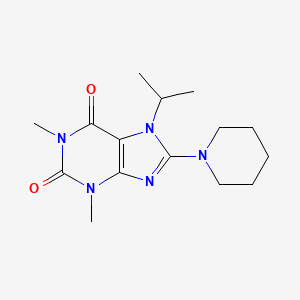
![3-[3-(Dimethylamino)propyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B10811259.png)
![5-(3,4-Dichlorophenyl)-2-(morpholin-4-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10811267.png)
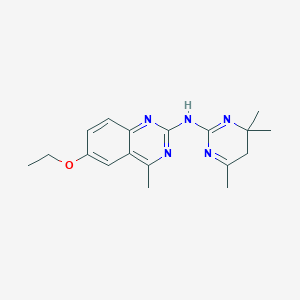
![N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide](/img/structure/B10811283.png)
![2,4-Dichloro-N-[2,2,2-trichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B10811287.png)
![4-[(2,4-Dihydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B10811293.png)
